molecular formula C8H19NO4S B560680 Aminooxy-PEG3-thiol HCl salt CAS No. 1200365-63-4

Aminooxy-PEG3-thiol HCl salt

Cat. No. B560680
CAS RN: 1200365-63-4
M. Wt: 225.3
InChI Key: PPTKPSRJLDTYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminooxy-PEG3-thiol HCl salt is a PEG derivative containing a thiol group and an aminooxy group . The hydrophilic PEG spacer increases solubility in aqueous media . It can be used in bioconjugation, reacting with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .


Molecular Structure Analysis

The molecular formula of Aminooxy-PEG3-thiol HCl salt is C8H19NO4S . Its exact mass is not specified, but the molecular weight is 298.219 . The InChi Key is RIDCHCVNPSGRPM-UHFFFAOYSA-N .


Chemical Reactions Analysis

The aminooxy group in Aminooxy-PEG3-thiol HCl salt can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .


Physical And Chemical Properties Analysis

Aminooxy-PEG3-thiol HCl salt appears as a solid powder . It is soluble in DMSO . The product should be stored dry, dark, and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Scientific Research Applications

Bioconjugation

The aminooxy group in these compounds can react with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage . This makes them useful in bioconjugation, a process that involves joining two biomolecules together.

Drug Delivery

These compounds can be used in the development of drug delivery methods . The hydrophilic PEG spacer in these compounds increases solubility in aqueous media , which can be beneficial in drug delivery applications.

Synthesis of PROTACs

“Aminooxy-PEG3-C2-thiol” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Antibody Drug Conjugates

These compounds may be useful in the development of antibody drug conjugates . Antibody drug conjugates are a type of targeted therapy that combines an antibody with a drug. The antibody guides the drug to the target cells, increasing the effectiveness of the drug and reducing side effects.

Surface Modification

The thiol group in these compounds reacts with maleimide, OPSS, vinylsulfone and transition metal surfaces including gold, silver, etc . This makes them useful for surface modification applications.

Safety And Hazards

Aminooxy-PEG3-thiol HCl salt is for research use only, not for human or veterinary use . It is shipped under ambient temperature as a non-hazardous chemical . This product is stable enough for a few weeks during ordinary shipping and time spent in Customs .

properties

IUPAC Name

O-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO4S/c9-13-6-5-11-2-1-10-3-4-12-7-8-14/h14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTKPSRJLDTYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCON)OCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminooxy-PEG3-thiol HCl salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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